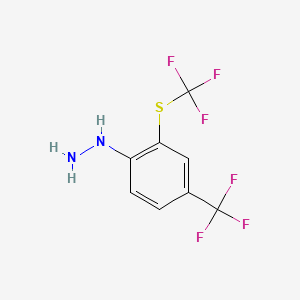

1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine

Description

1-(4-(Trifluoromethyl)-2-(Trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a phenyl ring substituted with two strong electron-withdrawing groups: a trifluoromethyl (-CF₃) group at the para position and a trifluoromethylthio (-SCF₃) group at the ortho position. The compound’s molecular weight is approximately 296.15 g/mol (based on C₈H₅F₆N₂S), and its unique substituents contribute to distinct physicochemical properties, including high lipophilicity and metabolic stability .

Properties

Molecular Formula |

C8H6F6N2S |

|---|---|

Molecular Weight |

276.20 g/mol |

IUPAC Name |

[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H6F6N2S/c9-7(10,11)4-1-2-5(16-15)6(3-4)17-8(12,13)14/h1-3,16H,15H2 |

InChI Key |

GJUIXIUVSWIDMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)SC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Hydrazination of Substituted Chlorobenzenes

A patented industrial process describes the preparation of substituted phenylhydrazines, including trifluoromethyl-substituted derivatives, by nucleophilic aromatic substitution of hydrazine hydrate on chlorinated aromatic substrates bearing trifluoromethyl groups. The key features are:

- Starting Material: Chlorinated trifluoromethyl-substituted benzenes, e.g., 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene.

- Hydrazine Source: Hydrazine hydrate, used in slight excess (1–10 mol per mol of chlorobenzene).

- Solvents: Cyclic ethers such as tetrahydrofuran (THF) are preferred for better selectivity and solubility.

- Temperature: Controlled between 0°C to 60°C, optimally 20–40°C.

- Reaction Time: Typically 24–48 hours.

- Outcome: High selectivity to the desired phenylhydrazine with minimal by-products, such as mono-dechlorinated analogues.

- Yields: Up to 83–93% with purity around 90% (GC analysis).

| Parameter | Value |

|---|---|

| Temperature range | 0°C to 60°C (preferably 20–40°C) |

| Reaction time | 24–48 hours |

| Solvent | Tetrahydrofuran (THF) |

| Hydrazine hydrate excess | Lower excess preferred |

| Yield | 76–93% |

| Purity (GC) | ~90% |

This method is industrially feasible and cost-effective due to the high selectivity and reduced purification needs.

Diazotization and Reduction Route from Anilines

Another synthetic route involves the preparation of para-trifluoromethyl phenylhydrazine hydrochloride from p-trifluoromethylaniline via diazotization followed by reduction. Although this method is described for para-trifluoromethyl phenylhydrazine, it provides insights applicable to trifluoromethylthio derivatives with suitable modifications:

- Step 1: Diazotization

- React p-trifluoromethylaniline with sodium nitrite in acidic aqueous solution (HCl) at low temperature (-5 to 15°C).

- Control pH to 5–7 using sodium carbonate.

- Step 2: Reduction

- Add sodium sulfite solution to the diazonium salt solution at 0–25°C.

- Stir for 1–3 hours at room temperature.

- Step 3: Workup

- Acidify with concentrated hydrochloric acid.

- Heat under reflux for 1–4 hours.

- Cool, filter, and dry to obtain the hydrazine hydrochloride salt.

- Yield and Purity:

- Yield > 75%

- Purity 97–99%

This method relies on classical diazotization-reduction chemistry and can be adapted for trifluoromethylthio-substituted anilines with appropriate safety and reaction condition optimizations.

Trifluoromethylthiolation via Radical Pathways

The introduction of the trifluoromethylthio group (-SCF3) onto aromatic systems can be achieved using radical trifluoromethylthiolation methods. Key points include:

- Reagents: Silver trifluoromethylthiolate (AgSCF3) and potassium persulfate (K2S2O8) as oxidant.

- Solvent: Dimethyl sulfoxide (DMSO) with hexamethylphosphoramide (HMPA) as additive.

- Conditions: 100°C for 2 hours in open flask.

- Mechanism: Radical generation of trifluoromethylthio radical (·SCF3) which adds to aromatic precursors.

- Yields: Up to 79% for trifluoromethylthiolated products.

- Notes: Radical inhibitors suppress reaction, confirming radical mechanism.

This method is often used to prepare trifluoromethylthio-substituted intermediates that can be further converted to hydrazine derivatives by hydrazination or other functional group transformations.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Hydrazination of chlorobenzenes | 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene | Hydrazine hydrate, THF, 20–40°C, 24–48 h | 76–93 | ~90 | High selectivity, industrially feasible |

| Diazotization-reduction | p-Trifluoromethylaniline | NaNO2, HCl, Na2SO3, 0–25°C, reflux | >75 | 97–99 | Classical route, adaptable to SCF3 groups |

| Radical trifluoromethylthiolation | Aromatic azides or alkynyl arenes | AgSCF3, K2S2O8, DMSO, 100°C, 2 h | ~79 | Not specified | Radical mechanism, for introducing SCF3 |

Analysis and Research Findings

- The hydrazination of chlorinated trifluoromethyl aromatics is the most direct and scalable route to 1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine, offering high yields and selectivity with manageable reaction conditions.

- The diazotization and reduction method provides a high-purity product but is more commonly applied to simpler trifluoromethyl-substituted anilines; adaptation to trifluoromethylthio derivatives requires careful optimization.

- The radical trifluoromethylthiolation approach is valuable for introducing the trifluoromethylthio group onto aromatic precursors before hydrazination, enabling modular synthesis strategies.

- Use of cyclic ethers as solvents and controlled temperature ranges improves product selectivity and reduces by-products in hydrazination reactions.

- The absence of significant isomeric by-products in hydrazination indicates a high regioselectivity, which is critical for downstream applications in organic and medicinal chemistry.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl and trifluoromethylthio groups can significantly impact the reactivity of the compound.

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically result in the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and trifluoromethylthio groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It can be used to design new pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-[2-(Trifluoromethyl)phenyl]hydrazine

- Structure : A single -CF₃ group at the ortho position.

- Properties : Molecular weight = 176.14 g/mol; simpler structure with higher solubility in polar solvents compared to the target compound.

- Applications : Used as an intermediate in organic synthesis and GC derivatization .

- Key Difference : Lacks the -SCF₃ group, reducing electron-withdrawing effects and lipophilicity.

1-(2-Ethoxy-3-(Trifluoromethylthio)phenyl)hydrazine

- Structure : -SCF₃ at position 3 and ethoxy (-OCH₂CH₃) at position 2.

- Properties : Molecular weight = 252.26 g/mol; ethoxy group introduces moderate polarity, balancing hydrophobicity from -SCF₃.

- Applications : High-purity intermediate for fine chemicals .

- Key Difference : Ethoxy substituent alters electronic effects and synthetic accessibility compared to the target compound’s -CF₃/-SCF₃ combination.

[2,6-Dichloro-4-(Trifluoromethyl)phenyl]hydrazine

- Structure : -CF₃ at position 4 and -Cl at positions 2 and 4.

- Properties : Chlorine atoms increase molecular weight (283.55 g/mol) and steric hindrance.

- Key Difference : Chlorine substituents reduce metabolic stability compared to fluorine-based groups in the target compound.

Hydrazine Derivatives with Heterocyclic Moieties

4-(3-Nitrophenyl)thiazol-2-ylhydrazine Derivatives

- Structure : Thiazole ring fused with a nitro-substituted phenyl group.

- Biological Activity : Demonstrated antioxidant and selective hMAO-B inhibitory activity (IC₅₀ = 0.12 μM for compound 17) .

- Key Difference : Heterocyclic thiazole ring enhances π-π stacking in biological targets, unlike the purely aromatic target compound.

5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones

Pharmacological Activity Comparisons

Anti-Tubercular Agents

- Compound : (S)-N-(1-Oxo-1-(2-(4-(Trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide.

- Activity : 72% yield; moderate anti-tubercular efficacy (MIC = 8 μg/mL) .

- Key Insight : The target compound’s additional -SCF₃ group may enhance target binding via hydrophobic interactions.

Antiparasitic Quinazoline-Chalcone Hybrids

Physicochemical and Spectroscopic Data

Spectral Signatures

IR Spectroscopy :

NMR Spectroscopy :

- Target compound: Aromatic protons near -SCF₃ and -CF₃ groups resonate downfield (δ 7.5–8.5 ppm).

- Comparison: 4-(Trifluoromethyl)benzohydrazide derivatives exhibit hydrazine NH signals at δ 9.2–10.1 ppm .

Biological Activity

1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of trifluoromethyl and trifluoromethylthio groups, which are known to enhance lipophilicity and biological activity. The following sections detail the biological activities, mechanisms of action, and research findings related to this compound.

- IUPAC Name : this compound

- Molecular Formula : C9H7F6N2S

- Molecular Weight : 292.22 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its antimicrobial and enzyme inhibitory properties.

Antimicrobial Activity

Research has shown that derivatives of hydrazines, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties. For instance, a study involving N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Derivative 1 | 27.04 | 58.01 |

| Derivative 2 | 106.75 | 277.48 |

Enzyme Inhibition

The compound has shown potential as a non-covalent inhibitor in enzyme systems. Molecular docking studies suggest that it can interact closely with the active site triad of target enzymes, providing a basis for its inhibitory effects .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Lipophilicity : The trifluoromethyl groups enhance the compound's ability to penetrate biological membranes.

- Covalent Bond Formation : The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to functional modifications that alter enzyme activity.

Case Studies

Several case studies illustrate the compound's efficacy against various microbial strains:

- Mycobacterium tuberculosis : Studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) of ≥62.5 µM against Mycobacterium tuberculosis and nontuberculous mycobacteria, suggesting potential as an antimycobacterial agent .

- Gram-positive Bacteria : The compound has also been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine, and how can purity be optimized?

- Methodology : Condensation reactions are commonly employed. For example, hydrazine derivatives can be synthesized via refluxing substituted phenyl precursors with hydrazine hydrate in ethanol. Purification is achieved through recrystallization using solvents like ethanol or ethyl acetate/petroleum ether mixtures. To optimize purity, monitor reaction progress via TLC and employ column chromatography if intermediates are impure .

- Challenge : The trifluoromethylthio (SCF₃) group may introduce steric hindrance, requiring longer reaction times or elevated temperatures.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Techniques :

- NMR : ¹⁹F NMR is critical for identifying CF₃ and SCF₃ groups (distinct chemical shifts between -60 to -80 ppm). ¹H NMR resolves hydrazine NH protons (broad signals near δ 4–6 ppm).

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks and fragmentation patterns, especially for SCF₃-containing ions.

- IR : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C–F (1100–1200 cm⁻¹) provide additional validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise from its substituents?

- Methodology : Use single-crystal X-ray diffraction with Mo-Kα radiation. Refinement via SHELXL (from the SHELX suite) is ideal for handling heavy atoms (F, S). Challenges include:

- Disorder : CF₃/SCF₃ groups may exhibit rotational disorder, requiring PART instructions in refinement.

- Twinned data : High-symmetry space groups might necessitate twin law identification (e.g., using PLATON).

Q. How do the electron-withdrawing CF₃ and SCF₃ groups influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?

- Electronic Effects : The strong -I effect of CF₃/SCF₃ deactivates the phenyl ring, directing electrophilic attacks to meta/para positions.

- Reactivity : In cyclization reactions (e.g., forming thiadiazoles), the SCF₃ group may act as a leaving group under basic conditions. Computational modeling (DFT) predicts activation energies for such pathways .

Q. How should researchers address contradictions between experimental NMR data and computational predictions?

- Resolution Steps :

Purity Check : Use HPLC or GC-MS to rule out impurities.

Tautomerism : Hydrazine derivatives may exhibit tautomeric forms (e.g., hydrazone vs. azo), altering NMR signals.

DFT Parameters : Re-optimize computational methods (e.g., solvent corrections in Gaussian) to match experimental conditions.

- Case Study : Inconsistent ¹H NMR shifts for NH protons may arise from hydrogen bonding; DMSO-d₆ vs. CDCl₃ solvent effects should be evaluated .

Q. What strategies improve synthetic yields in multi-step routes, considering steric and electronic effects of substituents?

- Optimization :

- Catalysis : Use glacial acetic acid to protonate intermediates, enhancing electrophilicity in condensation steps.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.

- Temperature Control : Gradual heating (60–80°C) prevents decomposition of SCF₃-containing precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.